N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFBVBCLKWVXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide exhibits significant pharmacological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Its structural components are associated with activity against a range of bacterial and fungal pathogens.
- Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections by targeting specific viral enzymes or receptors.
Medicinal Chemistry Applications
The compound's unique structure allows it to act as a multi-targeted therapeutic agent. Here are some notable applications:
- Cancer Therapy : Investigations into its role as an anticancer agent have revealed its ability to inhibit tumor growth in vitro and in vivo.
- Infectious Disease Treatment : Its antimicrobial properties make it a candidate for developing new antibiotics or antifungal agents.
- HIV Research : Some derivatives of similar compounds have been studied for their ability to inhibit HIV replication, suggesting potential applications in antiviral therapy.
Case Studies
Several studies have documented the effectiveness of this compound in various biological assays:
- A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic effects .
- Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's ability to disrupt bacterial cell membranes, showcasing its potential as a novel antibacterial agent .
Mechanism of Action
The mechanism of action of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit protein kinases, which play a crucial role in signal transduction pathways related to cancer cell growth .
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b]thiazole Cores
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Core Modifications : The target compound’s dihydroimidazothiazole core is distinct from Delamanid’s dihydroimidazooxazole, which confers resistance to metabolic oxidation .
- Substituent Impact: Electron-Withdrawing Groups: Nitro (Delamanid) and sulfonyl (Compound 5) groups enhance target binding but may increase toxicity . Lipophilic Groups: The 2-naphthamide in the target compound likely improves π-π stacking compared to smaller aryl groups in ND-11503 or phenylacetamides in .
Pharmacological and Physicochemical Comparisons
Critical Analysis :
- Bioactivity : The ND series () and Compound 5 () highlight the importance of substituents on aromatic rings for target affinity. The target’s naphthamide may offer superior binding in hydrophobic pockets compared to smaller aryl groups.
- Synthesis : The target compound’s synthesis likely parallels ’s amide coupling (e.g., 2-naphthoyl chloride + amine), contrasting with triazole-based click chemistry in .
- Prodrug Potential: Unlike Delamanid, the target compound lacks nitro groups or labile bonds, suggesting it may act directly rather than as a prodrug .
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining an imidazothiazole ring with phenyl and naphthamide groups. Its IUPAC name is this compound. The presence of the imidazothiazole moiety is notable for its role in biological activities, particularly as an enzyme inhibitor.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazothiazole ring can bind to enzyme active sites, potentially inhibiting their activity. This mechanism is crucial for compounds targeting various diseases.
- Receptor Modulation : The phenyl and naphthamide groups may enhance binding affinity to receptors involved in key biological pathways.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antifungal Activity : Studies have shown that derivatives of imidazothiazole can inhibit fungal growth by targeting ergosterol synthesis through inhibition of the 14α-demethylase enzyme. For instance, related compounds demonstrated significant antifungal effects against Candida albicans and Candida parapsilosis, suggesting potential applications in treating fungal infections .
- Antiviral Potential : The compound's structural analogs have been investigated for their ability to inhibit Hepatitis C Virus (HCV) NS4B protein. Some derivatives exhibited low nanomolar EC50 values, indicating strong antiviral activity .
- Anticancer Properties : Preliminary studies suggest that similar compounds may exhibit antiproliferative effects against various cancer cell lines. For example, certain derivatives have shown promise in inhibiting breast cancer cell proliferation .
Antifungal Study
A study focused on the antifungal activity of related imidazothiazole compounds revealed that specific modifications at the para position of the phenyl moiety significantly impacted biological activity. Compounds with electronegative substituents showed enhanced antifungal efficacy, with MIC values comparable to established antifungal agents like ketoconazole .
Antiviral Study
In a study targeting HCV NS4B inhibitors, two lead compounds derived from imidazothiazole scaffolds were identified with EC50 values of 16 nM and 31 nM. These compounds demonstrated a favorable resistance profile and synergistic effects when combined with other antiviral agents .
Anticancer Study
Research assessing the cytotoxicity of related compounds against breast cancer cell lines (MCF-7 and MDA-MB-468) found that certain derivatives exhibited significant antiproliferative activity. The most effective compounds were selected for further investigation based on their IC50 values .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of selected related compounds:
| Compound | Activity Type | Target | IC50 (μM) |
|---|---|---|---|
| 2d | Antifungal | Candida spp. | 1.23 |
| 26f | Antiviral | HCV NS4B | 16 |
| 18 | Anticancer | MCF-7 Cell Line | 10 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide and analogs?
The synthesis of structurally related compounds often involves 1,3-dipolar cycloaddition for imidazo[2,1-b]thiazole core formation and amide coupling for naphthamide integration. For example:
- Cu(OAc)₂-catalyzed cycloaddition : A copper catalyst facilitates the reaction between azides and alkynes to form triazole intermediates, which can be extended to imidazothiazole systems (e.g., synthesis of substituted acetamides in ).
- Amide bond formation : Activated naphthoyl chlorides or carbodiimide coupling reagents (e.g., EDC/HOBt) are used to link the naphthamide group to the phenyl-imidazothiazole scaffold (as seen in ).
Purification typically involves recrystallization (ethanol) or column chromatography.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹).
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration. For example, aromatic protons in the naphthamide moiety appear as multiplets at δ 7.2–8.4 ppm, while imidazothiazole protons resonate at δ 5.3–5.5 ppm.
- X-ray crystallography : Programs like SHELXL () refine crystal structures, resolving bond lengths and angles critical for understanding steric and electronic effects.
Q. How is the initial biological activity of this compound assessed in vitro?
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) or caspase-3 activation assays evaluate pro-apoptotic effects, as seen in ER stress pathway studies ().
- Dose-response curves : IC₅₀ values are determined using cell viability assays (e.g., MTT) across cancer cell lines (e.g., glioblastoma models in ).
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Key structural modifications include:
- Imidazothiazole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but may reduce solubility ().
- Naphthamide modifications : Fluorination at the phenyl ring improves target affinity (e.g., ND-11566 in ).
- Linker flexibility : Piperazine or morpholine groups (e.g., SRT1720 in ) modulate bioavailability and blood-brain barrier penetration.
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Orthogonal validation : Replicate assays (e.g., Western blot for target protein expression alongside viability assays).
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., highlights the need for in vivo testing to confirm BBB penetration).
- Dose recalibration : Adjust dosing regimens based on species-specific metabolic rates.
Q. What experimental strategies address low solubility during formulation?
- Log P optimization : Introduce polar groups (e.g., -OH, -OMe) to reduce hydrophobicity (e.g., delamanid analogs in ).
- Nanoparticle encapsulation : Use lipid-based carriers to enhance aqueous dispersibility (e.g., methods in ).
- Salt formation : Hydrochloride salts (e.g., SRT1720 in ) improve solubility without altering bioactivity.
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- High-resolution datasets : Collect data at synchrotron sources (≤1.0 Å resolution) to refine electron density maps.
- Twinning analysis : Use SHELXD () to deconvolute overlapping reflections in twinned crystals.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking in naphthamide moieties).
Q. What in vivo models are appropriate for evaluating neuroactivity?
- Orthotopic glioblastoma models : Implant tumor cells into murine brains to assess BBB penetration and efficacy (as proposed in ).
- Pharmacodynamic markers : Monitor ER stress markers (e.g., CHOP, GRP78) in serum or tissue lysates.
- Toxicology screens : Evaluate hepatotoxicity and neuroinflammation via histopathology and cytokine profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
